molecular formula C14H9F3O3 B6378885 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol CAS No. 1111129-39-5

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol

Cat. No.: B6378885
CAS No.: 1111129-39-5
M. Wt: 282.21 g/mol
InChI Key: LEDZZOUMUADSFL-UHFFFAOYSA-N
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Description

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a formyl group and a trifluoromethoxyphenyl group attached to a phenol ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol typically involves the formylation of a suitable phenol derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the phenol ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale formylation reactions using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can produce the compound in significant quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for nitration, bromine (Br2) for bromination, and chlorosulfonic acid (HSO3Cl) for sulfonation.

Major Products Formed

    Oxidation: 2-Carboxy-4-(3-trifluoromethoxyphenyl)phenol.

    Reduction: 2-Hydroxymethyl-4-(3-trifluoromethoxyphenyl)phenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in reactions with nucleophiles such as amines and thiols. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-4-(4-trifluoromethoxyphenyl)phenol
  • 2-Formyl-4-(2-trifluoromethoxyphenyl)phenol
  • 2-Formyl-4-(3-fluorophenyl)phenol

Uniqueness

2-Formyl-4-(3-trifluoromethoxyphenyl)phenol is unique due to the specific positioning of the trifluoromethoxy group, which can significantly impact its chemical and biological properties

Properties

IUPAC Name

2-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-8,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDZZOUMUADSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685333
Record name 4-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111129-39-5
Record name 4-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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